6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are widely distributed in nature as alkaloids. These compounds are known for their diverse biological activities and are used in medicinal chemistry for the development of various therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been evaluated as potent inhibitors of the influenza virus polymerase acidic (pa) endonuclease domain .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of the target’s function .
Biochemical Pathways
Similar compounds have been shown to inhibit the influenza virus polymerase acidic (pa) endonuclease domain, which plays a crucial role in the replication of the influenza virus .
Pharmacokinetics
It is known that similar compounds have good plasma drug concentration after oral administration .
Result of Action
Similar compounds have been shown to have antiproliferative effects, indicating that they may inhibit the growth of cells .
Action Environment
It is known that similar compounds have been synthesized and evaluated under various conditions .
Biochemical Analysis
Biochemical Properties
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which has implications for neurological conditions like Parkinson’s disease. Additionally, this compound has been found to interact with influenza virus polymerase acidic (PA) endonuclease, inhibiting its activity and thus exhibiting potential anti-viral properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exert antiproliferative effects on hepatocellular carcinoma cells, indicating its potential as an anti-cancer agent . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, it affects cellular metabolism by altering the levels of various metabolites, as evidenced by NMR-based metabolic studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For instance, its interaction with COMT involves binding to the active site of the enzyme, preventing the methylation of catecholamines . This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis . Additionally, it has been shown to inhibit the activity of influenza virus PA endonuclease by binding to its active site, thereby preventing viral replication .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that its antiproliferative effects on cancer cells persist over extended periods, indicating its potential for sustained therapeutic applications . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it has been shown to exhibit significant antiproliferative and anti-inflammatory effects without causing toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to be transported into hepatocytes via organic anion transporting polypeptides (OATPs) . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . The presence of this compound in the mitochondria can influence mitochondrial function, including energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of strong acids and elevated temperatures in the Pomeranz–Fritsch cyclization step. recent advancements have shown that these conditions can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base, allowing for acetal activation under milder and more chemoselective conditions .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, sodium cyanoborohydride, catalytic hydrogenation.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Another similar compound synthesized via the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization.
Uniqueness
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structural features and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-7-3-9(12(14)15)13-6-8(7)5-11(10)17-2/h4-5,9,13H,3,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYXEHBJIMGDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390278 | |
Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76824-86-7 | |
Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the mechanism of action of M1 against hepatic carcinoma cells?
A1: Research suggests that M1 exerts its antiproliferative effect by inducing apoptosis in hepatic carcinoma cells. Molecular modeling studies indicate a strong binding affinity of M1 to caspase-8 []. Furthermore, in vitro studies using the human hepatic carcinoma cell line (Huh-7) demonstrated that M1 treatment inhibited caspase-8 enzyme activity, a key step in the apoptotic cascade [].
Q2: What is the efficacy of M1 against hepatic carcinoma cells in vitro?
A2: In vitro studies using the MTT assay revealed that M1 exhibits potent antiproliferative activity against Huh-7 cells with a half-maximal effective concentration (EC50) of 13.97 μM []. This finding suggests that M1 effectively inhibits the growth and proliferation of these cancer cells at micromolar concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.